molecular formula C9H8Cl2O B8747922 2-(2,4-dichlorophenyl)propanal

2-(2,4-dichlorophenyl)propanal

Cat. No.: B8747922
M. Wt: 203.06 g/mol
InChI Key: HIPDDJSGFSJVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)propanal is an organic compound with the molecular formula C9H8Cl2O It is a derivative of phenylpropionaldehyde, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)propanal typically involves the chlorination of phenylpropionaldehyde. One common method is the Friedel-Crafts acylation of benzene using chloroacetyl chloride in the presence of an aluminum chloride catalyst . The reaction conditions generally include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. Additionally, purification steps, such as distillation or recrystallization, are used to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

    Oxidation: 2-(2,4-Dichloro-phenyl)-propionic acid.

    Reduction: 2-(2,4-Dichloro-phenyl)-propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)propanal involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by forming covalent bonds with active site residues. This inhibition can disrupt metabolic pathways and affect cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dichlorophenyl)propanal is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)propanal

InChI

InChI=1S/C9H8Cl2O/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-6H,1H3

InChI Key

HIPDDJSGFSJVQR-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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